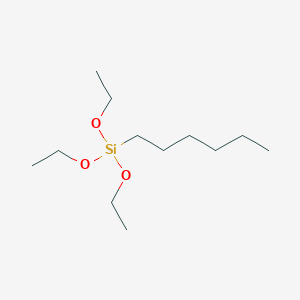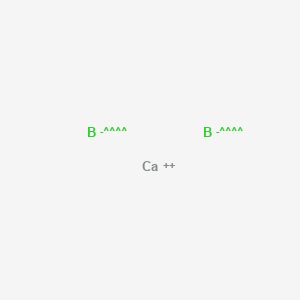
ホウ化水素カルシウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium borohydride is a complex hydride with the chemical formula ( \text{Ca(BH}_4\text{)}_2 ). It is known for its potential in hydrogen storage applications due to its high hydrogen content and relatively mild dehydrogenation conditions. This compound has garnered interest in various fields, including energy storage, catalysis, and organic synthesis.
科学的研究の応用
Energy Storage
Calcium borohydride is extensively studied for its potential in hydrogen storage due to its high hydrogen content and favorable dehydrogenation properties. It can serve as both a hydrogen source and a hydrogen reservoir in energy storage devices, such as lithium-ion and sodium-ion batteries .
Catalysis
Calcium borohydride is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes. Its catalytic properties are enhanced by the presence of borohydride anions, which facilitate the transfer of hydrogen atoms .
Organic Synthesis
In organic synthesis, calcium borohydride is employed as a reducing agent for the reduction of carbonyl compounds, nitriles, and other functional groups. Its mild reaction conditions and high selectivity make it a valuable reagent in synthetic chemistry .
作用機序
Target of Action
Calcium borohydride (Ca(BH4)2) is a complex hydride that has been less investigated compared to its lighter counterpart, magnesium borohydride . The primary targets of calcium borohydride are energy storage applications, particularly hydrogen storage . It offers a slightly lower hydrogen storage capacity (11.5 wt% theoretical maximum, 9.6 wt% under actual dehydrogenation conditions) .
Mode of Action
Calcium borohydride interacts with its targets through its unique properties. It has the potential to offer high energy density, enabling the development of compact and efficient energy storage systems . Calcium borohydride can serve as both a source of energy and a hydrogen reservoir within energy storage devices, such as lithium-ion batteries and sodium-ion batteries .
Biochemical Pathways
The biochemical pathways affected by calcium borohydride primarily involve hydrogen storage and energy production . The ionic conductivity enhancements brought about by the rich speciation of borohydride anions can extend the use of Ca(BH4)2 to battery applications .
Result of Action
The result of calcium borohydride’s action is the production of high amounts of clean energy with no carbon-containing by-products . It also contributes to the development of safer alternatives to classical high-pressure hydrogen storage tanks .
Action Environment
The action of calcium borohydride is influenced by environmental factors. For instance, the stability of Ca(BH4)2 and the possibility of regeneration from spent products make it an attractive compound for hydrogen storage purposes . Furthermore, the ionic conductivity enhancements brought about by the rich speciation of borohydride anions can extend the use of Ca(BH4)2 to battery applications, considering the abundance of Ca relative to alkali metal borohydrides typically used for this purpose .
準備方法
Synthetic Routes and Reaction Conditions
-
Reaction with Diborane: : Calcium borohydride can be synthesized by reacting diborane (( \text{B}_2\text{H}_6 )) with calcium hydride (( \text{CaH}_2 )) or calcium alkoxides. This method involves the following reaction: [ \text{CaH}_2 + \text{B}_2\text{H}_6 \rightarrow \text{Ca(BH}_4\text{)}_2 ]
-
Ball Milling: : Another method involves ball milling calcium chloride (( \text{CaCl}_2 )) with sodium borohydride (( \text{NaBH}_4 )), resulting in an exchange reaction: [ \text{CaCl}_2 + 2 \text{NaBH}_4 \rightarrow \text{Ca(BH}_4\text{)}_2 + 2 \text{NaCl} ]
-
Exchange Reaction in Tetrahydrofuran: : An exchange reaction between calcium chloride and sodium borohydride in tetrahydrofuran (THF) is also a convenient method for preparing calcium borohydride.
Industrial Production Methods
Industrial production methods for calcium borohydride typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the desired application and the availability of starting materials.
化学反応の分析
Types of Reactions
-
Dehydrogenation: : Calcium borohydride undergoes dehydrogenation to release hydrogen gas. This reaction is of particular interest for hydrogen storage applications. [ \text{Ca(BH}_4\text{)}_2 \rightarrow \text{CaH}_2 + 2 \text{B}_2\text{H}_6 + \text{H}_2 ]
-
Hydrolysis: : In the presence of water, calcium borohydride hydrolyzes to form calcium borate and hydrogen gas. [ \text{Ca(BH}_4\text{)}_2 + 6 \text{H}_2\text{O} \rightarrow \text{Ca(BO}_2\text{)}_2 + 12 \text{H}_2 ]
-
Reduction: : Calcium borohydride acts as a reducing agent in various organic and inorganic reactions, reducing carbonyl compounds, nitriles, and other functional groups.
Common Reagents and Conditions
Reagents: Water, acids, and various organic solvents.
Conditions: Reactions are typically carried out under controlled temperatures and pressures, depending on the desired outcome.
Major Products
Dehydrogenation: Hydrogen gas, calcium hydride, and diborane.
Hydrolysis: Hydrogen gas and calcium borate.
Reduction: Reduced organic or inorganic compounds.
類似化合物との比較
Similar Compounds
Magnesium borohydride (( \text{Mg(BH}_4\text{)}_2 )): Similar to calcium borohydride but with a slightly higher hydrogen storage capacity.
Sodium borohydride (( \text{NaBH}_4 )): Widely used as a reducing agent and in hydrogen storage applications.
Lithium borohydride (( \text{LiBH}_4 )): Known for its high hydrogen content and use in hydrogen storage.
Uniqueness of Calcium Borohydride
Calcium borohydride is unique due to its relatively mild dehydrogenation conditions and the possibility of regeneration from spent products. Its stability and ionic conductivity enhancements make it suitable for battery applications, distinguishing it from other borohydrides .
特性
InChI |
InChI=1S/2B.Ca/q2*-1;+2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKELNJYWRSBREH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-].[B-].[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2Ca |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
61.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17068-95-0 |
Source


|
| Record name | Calcium tetrahydridoborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
ANone: The molecular formula of Calcium borohydride is Ca(BH4)2, and its molecular weight is 75.749 g/mol.
ANone: Ca(BH4)2 exhibits polymorphism, meaning it can exist in different crystal structures. Two main polymorphs are α-Ca(BH4)2 and β-Ca(BH4)2. The α-phase is an orthorhombic F2dd structure [] while the β-phase is tetragonal with space group P42/m []. The polymorphism arises from different connections between adjacent CaB6 octahedra [].
ANone: Various techniques, including X-ray diffraction (XRD) [, , , , , ], Raman spectroscopy [, ], Infrared (IR) spectroscopy [, , , ], and Nuclear Magnetic Resonance (NMR) spectroscopy [, ], are used to characterize Ca(BH4)2 and its dehydrogenation products.
ANone: Despite its high hydrogen capacity, Ca(BH4)2 suffers from high dehydrogenation temperatures (>300 °C at atmospheric pressure) [] and slow kinetics [, ]. Additionally, the dehydrogenation process is often irreversible, limiting its practical applications in reversible hydrogen storage systems.
ANone: THF is commonly used as a solvent during the synthesis of Ca(BH4)2 and can remain trapped within its structure. Even small amounts of residual THF can significantly influence the dehydrogenation behavior of Ca(BH4)2 [].
ANone: High-pressure studies have shown that the β-phase of Ca(BH4)2 transforms into a highly disordered structure above 10.2 GPa, while the α-phase remains stable up to 13 GPa []. This suggests that the α-phase is more stable under high-pressure conditions.
ANone: Catalysts can enhance the dehydrogenation and rehydrogenation kinetics of Ca(BH4)2, enabling hydrogen release at lower temperatures and improving reversibility. For example, the addition of transition metal chlorides, such as CoCl2, can significantly reduce the dehydrogenation temperature of Ca(BH4)2 [, ].
ANone: Transition metal additives, such as TiF4 and NbF5, can form nanoparticles of their corresponding borides (TiB2 and NbB2) during the milling or sorption reactions of Ca(BH4)2 []. These nanoparticles are thought to act as heterogeneous nucleation sites for CaB6, a dehydrogenation product, thus refining the microstructure and improving sorption kinetics, leading to enhanced reversibility.
ANone: Computational tools like Density Functional Theory (DFT) provide insights into the structural stability, electronic properties, and dehydrogenation mechanisms of Ca(BH4)2 [, , ]. These calculations aid in identifying potential dehydrogenation intermediates and predicting the thermodynamic feasibility of different reaction pathways.
ANone: Combining Ca(BH4)2 with other hydrides can create reactive hydride composites (RHCs) with modified dehydrogenation properties. For example, mixing Ca(BH4)2 with LiBH4 promotes a recombination reaction between BH4- and NH2- groups (sourced from LiNH2, a decomposition product of LiBH4), resulting in enhanced hydrogen release below 250 °C [].
ANone: Yes, substituting BH4- anions with larger anions like I- can alter the dehydrogenation behavior of Ca(BH4)2. Studies have shown that ball milling Ca(BH4)2 with CaI2 can lead to the formation of new compounds with modified crystal structures and potentially different dehydrogenation characteristics [].
ANone: Confining Ca(BH4)2 within activated mesoporous carbon can enhance its reversible hydrogen storage capacity and performance []. The nanoconfined Ca(BH4)2 exhibits lower dehydrogenation temperatures and faster kinetics compared to the bulk material, indicating improved hydrogen storage characteristics.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

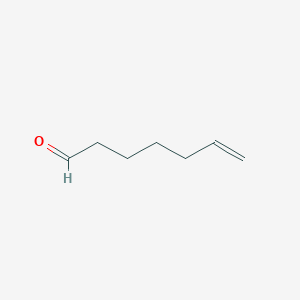
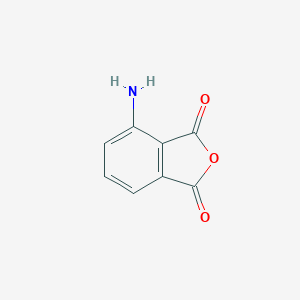
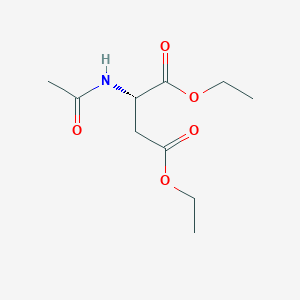
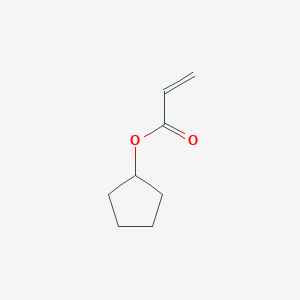
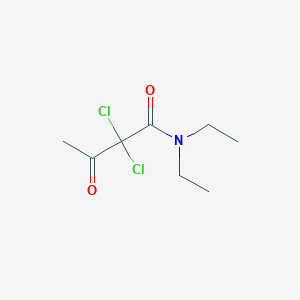

![2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid](/img/structure/B94904.png)




